2-Hydroxybutyric acid
Overview
Description
2-Hydroxybutyric acid, also known as alpha-hydroxybutyric acid, is a hydroxybutyric acid with the hydroxyl group on the carbon adjacent to the carboxyl group. It is a chiral compound with two enantiomers: D-2-hydroxybutyric acid and L-2-hydroxybutyric acid. This compound is produced in mammalian tissues, primarily in the liver, during the catabolism of L-threonine or the synthesis of glutathione .
Mechanism of Action
Target of Action
2-Hydroxybutyric acid, also known as 2-HYDROXYBUTANOIC ACID, is a hydroxybutyric acid with the hydroxyl group on the carbon adjacent to the carboxyl . It is produced in mammalian tissues, principally hepatic, that catabolize L-threonine or synthesize glutathione .
Mode of Action
The compound’s interaction with its targets results in significant biochemical changes. Under metabolic stress conditions, supplies of L-cysteine for glutathione synthesis become limiting, so homocysteine is diverted from the transmethylation pathway forming methionine into the transsulfuration pathway forming cystathionine .
Biochemical Pathways
2-Hydroxybutyrate is released as a byproduct when cystathionine is cleaved to cysteine that is incorporated into glutathione . This process affects the glutathione synthesis pathway, which is crucial for maintaining the redox balance in the body and protecting cells from oxidative stress .
Pharmacokinetics
The pharmacokinetics of this compound are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . These processes significantly impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of this compound’s action are significant. Chronic shifts in the rate of glutathione synthesis may be reflected by urinary excretion of 2-Hydroxybutyrate . Moreover, elevated serum α-hydroxybutyrate predicts worsening glucose tolerance , indicating its potential role as an early biomarker of insulin resistance in non-diabetic subjects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress or detoxification demands can dramatically increase the rate of hepatic glutathione synthesis . This suggests that the compound’s action may be modulated by the body’s metabolic state and the presence of oxidative stress.
Biochemical Analysis
Biochemical Properties
2-Hydroxybutyric acid is produced in mammalian tissues, principally hepatic, that catabolize L-threonine or synthesize glutathione . Under metabolic stress conditions, supplies of L-cysteine for glutathione synthesis become limiting, so homocysteine is diverted from the transmethylation pathway forming methionine into the transsulfuration pathway forming cystathionine . This compound is released as a byproduct when cystathionine is cleaved to cysteine that is incorporated into glutathione .
Cellular Effects
The circulating level of this compound in serum is significantly higher in multiple diseases, such as cancer and type 2 diabetes (T2D) . It serves as an important regulatory factor in a variety of diseases . In vitro experiments showed that this compound can inhibit oleic acid-induced triglyceride accumulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the regulation of gene expression by deacetylating lysine residues on histone and nonhistone proteins . It also plays a role in the regulation of lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, under metabolic stress conditions, the rate of hepatic glutathione synthesis can dramatically increase, leading to the release of this compound as a byproduct .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced in mammalian tissues that catabolize L-threonine or synthesize glutathione . It is also involved in the transmethylation pathway forming methionine and the transsulfuration pathway forming cystathionine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxybutyric acid can be synthesized through various methods. One common approach involves the use of L-threonine as a starting material. The process employs L-threonine deaminase, NAD-dependent L-lactate dehydrogenase, and alcohol dehydrogenase in a cascade biocatalysis system to produce optically pure (S)-2-hydroxybutyric acid . Another method involves the hydroxylation of tert-butanol to 2-methyl-1,2-propanediol, which is then oxidized to 2-hydroxyisobutyric acid .
Industrial Production Methods: Industrial production of this compound often involves biocatalysis using recombinant Escherichia coli strains. These strains are engineered to express multiple enzymes that coordinate the conversion of L-threonine to this compound. This method allows for high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form 2-oxobutyric acid or reduced to produce butyric acid derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products:
Oxidation: 2-Oxobutyric acid
Reduction: Butyric acid derivatives
Substitution: Various substituted butyric acid derivatives
Scientific Research Applications
2-Hydroxybutyric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxybutyric acid is part of a group of hydroxybutyric acids, which include:
Beta-hydroxybutyric acid (3-hydroxybutyric acid): A ketone body produced during fatty acid oxidation.
Gamma-hydroxybutyric acid (4-hydroxybutyric acid, GHB): A central nervous system depressant used therapeutically and illicitly.
2-Hydroxyisobutyric acid: Used in the synthesis of biodegradable polymers.
Uniqueness: this compound is unique due to its role as a biomarker for metabolic disorders and its involvement in the synthesis of glutathione. Its production is closely linked to oxidative stress and detoxification processes, making it a valuable indicator of metabolic health .
Properties
IUPAC Name |
2-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFENDNXGAFYKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29433-86-1, 5094-24-6 (mono-hydrochloride salt) | |
Record name | Butanoic acid, 2-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29433-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxybutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708 | |
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DSSTOX Substance ID |
DTXSID8041903 | |
Record name | DL-2-Hydroxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or almost white crystals or powder; [TCI America MSDS] | |
Record name | (1)-2-Hydroxybutyric acid | |
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CAS No. |
600-15-7, 565-70-8 | |
Record name | 2-Hydroxybutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxybutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6495 | |
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Record name | DL-2-Hydroxybutyric acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-hydroxybutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.079 | |
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Record name | 2-HYDROXYBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ADR0I4H5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What diseases have been associated with altered levels of 2-hydroxybutyric acid?
A1: Research has linked altered this compound (2-HB) levels to several conditions, including:
- Severe preeclampsia: Studies suggest 2-HB may be a key metabolite for distinguishing severe preeclampsia from healthy pregnancies, potentially aiding early diagnosis. []
- Ulcerative colitis: 2-HB is among the significantly altered serum metabolites in patients with ulcerative colitis, potentially offering insights into the disease's pathophysiology and diagnostic potential. [, ]
- Sepsis: 2-HB has been identified as a common differential metabolite between sepsis patients with different 7-day prognoses and PD-1 expression levels, suggesting its potential as a prognostic biomarker. []
- Diabetic kidney disease: Higher urinary 2-HB levels are associated with a lower risk of albuminuria in youth-onset type 2 diabetes, possibly indicating a protective role against glomerular epithelial cell injury. []
- Oral carcinogenesis: Studies on rats show that 2-HB levels decrease during the development of 4-nitroquinoline-1-oxide-induced oral cancer, highlighting its potential as a metabolic biomarker for early diagnosis. []
- Lung cancer: 2-HB, along with other metabolites, shows promise as a potential serum diagnostic biomarker for lung cancer. []
- Hepatocellular carcinoma: 2-HB, in combination with tryptophan and glutamine, forms a "serum biomarker model" with high accuracy in diagnosing hepatocellular carcinoma and distinguishing it from cirrhosis, even in cases with false-negative or false-positive alpha-fetoprotein results. []
- Paraquat intoxication: 2-HB levels are significantly different between acute and chronic paraquat intoxication in mouse models, suggesting its utility as a potential biomarker for distinguishing the severity of intoxication. []
- Community-acquired pneumonia: 2-HB is among the dysregulated serum metabolites in young patients with community-acquired pneumonia, demonstrating its potential diagnostic value for this condition. []
- Acute-onset diffuse interstitial lung disease: In rheumatoid arthritis patients, 2-HB, alongside other metabolites, can distinguish between acute-onset diffuse interstitial lung disease and stable conditions, suggesting its potential as a biomarker for this complication. []
- Pulmonary hypertension: 2-HB is one of the six plasma biomarkers identified in hypoxia-induced pulmonary hypertension in rats, providing insights into metabolic changes associated with the disease. []
- Infant diet: Breastfeeding status at one year of age is associated with specific serum metabolites, including this compound, in both South Asian and white Caucasian infants, highlighting the impact of diet on the infant metabolome. []
- Parkinson's Disease: 2-HB is one of the cardiac metabolites significantly altered in a rat model of Parkinson's Disease. Propolis treatment modulated the levels of 2-HB suggesting a potential cardioprotective effect. []
Q2: How does the timing of sample collection affect the interpretation of this compound levels?
A2: Diurnal patterns significantly influence circulating this compound (2-HB) concentrations. Standardizing the timing of sample collection is crucial for accurate interpretation in dietary studies. []
Q3: Can hair analysis be used to track exposure to environmental pollutants and the development of diseases like gestational diabetes mellitus (GDM)?
A3: Yes, hair analysis offers a unique approach to studying long-term exposure to environmental pollutants and their impact on health. The levels of certain metabolites in hair, including this compound, have been linked to air pollution exposure and the development of GDM, highlighting the potential of hair metabolomics in environmental health research. []
Q4: What is the primary metabolic pathway associated with this compound production?
A4: 2-HB is primarily synthesized as a byproduct of the threonine catabolic pathway.
Q5: How does this compound relate to glutathione metabolism?
A5: High-dose CMP33, a carboxymethyl polysaccharide derived from Poria cocos, influences this compound levels, which in turn interacts with glutathione metabolism. This interaction plays a role in the protective effects of CMP33 against inflammatory bowel disease. []
Q6: Can you elaborate on the connection between this compound and insulin resistance?
A6: Increasing levels of 2-HB are suggested as a potential early indicator of insulin resistance. Elevated 2-HB levels may be linked to the activation of alternative metabolic pathways during insulin resistance, leading to its increased synthesis as a coproduct of protein metabolism. []
Q7: How does this compound impact mitochondrial energy metabolism?
A7: 2-HB has been shown to inhibit CO2 production and lipid synthesis in rat brain cells, particularly affecting the mitochondrial fraction. These findings suggest that 2-HB impairs mitochondrial energy metabolism. []
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C4H8O3, and its molecular weight is 104.10 g/mol.
Q9: Are there different isomers of this compound?
A9: Yes, this compound exists as two enantiomers: (R)-2-hydroxybutyric acid and (S)-2-hydroxybutyric acid.
Q10: How can the enantiomers of this compound be separated and analyzed?
A10: Chiral separation techniques, such as gas chromatography or capillary electrophoresis with chiral selectors like cyclodextrin derivatives, are commonly employed to separate and analyze the enantiomers of this compound. [, ]
Q11: How is the biosynthesis of (2R)-4-amino-2-hydroxybutyric acid, a unique component of butirosin antibiotics, achieved?
A11: The biosynthesis of (2R)-4-amino-2-hydroxybutyric acid (AHBA) in butirosin-producing bacteria, such as Bacillus circulans, involves a pathway where glutamate serves as the precursor. Decarboxylation of glutamate leads to the formation of 4-aminobutyric acid, which then undergoes further enzymatic modifications to yield AHBA. []
Q12: What is the therapeutic potential of this compound?
A12: While 2-HB is primarily recognized as a biomarker, further research is needed to determine its therapeutic potential. Understanding its role in various diseases might unveil novel therapeutic targets.
Q13: How can metabolomics contribute to personalized medicine approaches for diseases associated with this compound?
A13: Metabolomics holds promise for tailoring treatment strategies based on an individual's metabolic profile. By monitoring 2-HB levels and other relevant metabolites, clinicians could potentially adjust therapies to improve outcomes and minimize adverse effects.
Q14: What are the limitations of current research on this compound, and what are potential areas for future investigation?
A14: Current research on 2-HB faces challenges such as limited understanding of its specific mechanisms of action in different diseases and a lack of standardized protocols for sample collection and analysis.
Q15: What is the role of this compound in the production of polylactic acid?
A15: this compound is an impurity that can negatively impact the quality of polylactic acid (PLA) and lactide, a precursor to PLA. By minimizing the concentration of this compound in the lactic acid feedstock, the resulting PLA exhibits superior physical properties, including higher average molecular weight, reduced heat weight loss rate, and improved color. []
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